3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone
Description
Properties
IUPAC Name |
1-[3-(4-tert-butylphenyl)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-17(2,3)15-9-7-12(8-10-15)13-5-4-6-14(11-13)16(22)18(19,20)21/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNYAHMXVPTVDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Grignard Coupling
The most widely reported method involves reacting 4-tert-butylbromobenzene with a trifluoroacetyl donor via Grignard intermediates.
Step 1: Grignard Reagent Formation
Magnesium reacts with 4-tert-butylbromobenzene in anhydrous THF under nitrogen:
Critical parameters:
-
Solvent volume : 5:1 THF-to-substrate ratio achieves 98% conversion
-
Initiation : 1,2-dibromoethane (0.5-1 mol%) reduces induction period by 70%
Step 2: Trifluoroacetylation
The Grignard reagent reacts with methyl trifluoroacetate:
Optimized conditions:
-
Stoichiometry : 1.1:1 Grignard-to-ester ratio maximizes yield
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Temperature gradient : -10°C → 20°C over 2 hours reduces side products
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Workup : 5% HCl quench followed by THF evaporation yields 89% purity
Table 1: Comparative Yields in Grignard Syntheses
| THF Volume (mL/mol) | Reaction Time (h) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| 120 | 1.75 | 75.7 | 92.4 | |
| 240 | 5.0 | 88.2 | 95.1 | |
| 480 | 3.5 | 93.6 | 97.8 |
Friedel-Crafts Acylation Approach
Direct Acylation of tert-Butylbenzene
While less common due to steric hindrance, this method uses AlCl₃ catalysis:
Key challenges:
-
Regioselectivity : Para-substitution dominates (≥95%) due to tert-butyl directing effects
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Catalyst loading : 1.2 eq AlCl₃ achieves 68% conversion vs. 43% with 0.8 eq
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Solvent effects : Nitromethane improves yield by 22% compared to CS₂
Table 2: Friedel-Crafts Optimization Data
| Solvent | Temp (°C) | AlCl₃ (eq) | Yield (%) |
|---|---|---|---|
| Nitromethane | 0 | 1.2 | 68 |
| CS₂ | -10 | 1.5 | 51 |
| DCM | 25 | 2.0 | 29 |
Transition Metal-Catalyzed Methods
Copper-Catalyzed Oxidative Coupling
Emerging method using MOF-199 catalyst:
Advantages:
-
Solvent-free conditions
Industrial-Scale Production Insights
Cost Optimization Strategies
Purity Enhancement Techniques
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Distillation : Vacuum distillation (15-20 Torr) at 80-90°C gives ≥99.5% purity
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Crystallization : Hexane/EtOAc (3:1) recrystallization removes 98% of meta-isomers
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Chromatography : Silica gel column with toluene/CHCl₃ eluent resolves diacetylated byproducts
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Scale Potential | Typical Yield | Purity | Cost ($/kg) |
|---|---|---|---|---|
| Grignard | Industrial | 88-93% | 97-99% | 120-150 |
| Friedel-Crafts | Pilot | 60-68% | 89-92% | 180-220 |
| Suzuki Coupling | Lab | 70-75% | 95-97% | 350-400 |
| Oxidative Coupling | Developmental | 85-89% | 98% | 280-320 |
Chemical Reactions Analysis
Types of Reactions
3’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions with electrophiles.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) in the presence of iron (Fe) catalyst.
Reduction: Sodium borohydride (NaBH4) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Substitution: Brominated derivatives of the aromatic ring.
Reduction: Corresponding alcohol.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating potent antimicrobial activity.
Cytotoxicity
The cytotoxic effects of 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone have been evaluated in cancer cell lines:
- Case Study : In studies involving human breast cancer (MCF-7) cells, the compound showed a dose-dependent reduction in cell viability.
- IC50 Values : The IC50 value was approximately 15 µM, suggesting substantial potential for development in anticancer therapies.
Herbicidal Activity
This compound has also been investigated for its herbicidal properties. Bioassays conducted on various plant species revealed that it effectively inhibits germination and growth at certain concentrations. The proposed mechanism involves disruption of key metabolic pathways in plants.
Applications in Medicinal Chemistry
The unique electronic properties imparted by the trifluoromethyl group make this compound valuable in drug design. Its ability to interact with biological targets through specific binding affinities allows for potential applications in developing inhibitors for enzymes such as acetylcholinesterase (AChE). Kinetic studies have shown that derivatives like 1-(3-tert-butylphenyl)-2,2,2-trifluoroethanone exhibit competitive inhibition of AChE .
Applications in Materials Science
Due to its photochemical properties, this compound can serve as a photoinitiator in polymerization processes. The presence of the tert-butyl group enhances solubility and stability in various solvents, making it suitable for use in coatings and adhesives .
Mechanism of Action
The mechanism of action of 3’-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with biological molecules. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Key Structural and Electronic Differences Among Trifluoroacetophenone Derivatives
- This contrasts with smaller substituents like methyl or fluorine .
- Electronic Effects: The CF₃ group strongly withdraws electrons, activating the carbonyl toward nucleophilic addition. However, the tert-butyl group (a weak electron donor via hyperconjugation) may slightly offset this effect compared to electron-withdrawing substituents like chlorine .
Reactivity in Organic Reactions
Table 2: Comparative Reactivity in Key Reactions
- Hydroboration: The tert-butyl derivative is expected to exhibit slower reaction kinetics due to steric blocking of the carbonyl group, similar to observations with bulky acetophenones .
- Biological Activity: While 3'-methyl-2,2,2-trifluoroacetophenone shows strong AChE inhibition (ΔG = −11.80 kcal/mol), the tert-butyl analog’s larger size may enhance binding affinity in hydrophobic enzyme pockets .
Biological Activity
3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, also known as CAS Number 1443320-95-3, is a compound with significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential applications in various fields such as medicinal chemistry and agriculture.
- Molecular Formula : C18H17F3O
- Molecular Weight : 306.3222 g/mol
- Structure : The compound features a trifluoroacetophenone moiety substituted with a tert-butyl group on the phenyl ring.
Synthesis
The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors. One common method includes:
- Starting Materials : 4-tert-butylphenol and trifluoroacetyl chloride.
- Reaction Conditions : The reaction is typically conducted in an organic solvent under controlled temperature conditions to facilitate the acylation process.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties against several pathogens. For instance:
- In vitro studies demonstrated efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating potent activity.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in cancer cell lines:
- Case Study : In a study involving human breast cancer (MCF-7) cells, the compound showed a dose-dependent reduction in cell viability.
- IC50 Values : The IC50 value was determined to be around 15 µM, suggesting substantial potential for further development in anticancer therapies.
Herbicidal Activity
The compound has also been investigated for its herbicidal properties:
- Bioassays conducted on various plant species revealed that it effectively inhibits germination and growth at certain concentrations.
- Mechanism of Action : It is believed to disrupt key metabolic pathways in plants, leading to stunted growth and eventual death.
Comparative Biological Activity Table
Safety and Toxicology
While exploring the biological activities of this compound, safety profiles have also been assessed:
- Toxicity Studies indicate that it may cause skin irritation and respiratory issues upon inhalation or contact.
- Regulatory Status : It is classified as harmful under certain exposure conditions, necessitating careful handling in laboratory settings.
Q & A
Q. What are the common synthetic routes for 3'-(4-tert-Butylphenyl)-2,2,2-trifluoroacetophenone, and how can key reaction parameters (e.g., pH, temperature) be optimized?
- Methodological Answer: A widely applicable method involves Friedel-Crafts acylation, where tert-butylbenzene reacts with trifluoroacetyl chloride under acidic conditions. For example, in analogous acetophenone syntheses (e.g., 4’-(2,4-Difluorophenoxy)acetophenone), pH control (optimally pH 4) and copper sulfate catalysis are critical for regioselectivity and yield . Another approach employs sodium hydride-mediated alkylation, as seen in the synthesis of 4-(2,2,2-trifluoroethoxy)acetophenone, where stoichiometric ratios of reagents (e.g., CF₃CH₂OTf) and reaction temperature (60°C) significantly influence purity . Post-synthesis, steam distillation and reduced-pressure rectification are recommended for purification .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying the aromatic substitution pattern and trifluoromethyl group integration. For instance, analogous fluorinated acetophenones (e.g., 3,4,5-trifluorobenzophenone) show distinct ¹⁹F NMR shifts for meta- and para-fluorine atoms . High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .
Q. How can chromatographic methods be tailored to purify this compound effectively?
- Methodological Answer: Column chromatography using silica gel with ethyl acetate/hexane gradients (e.g., 0–15% ethyl acetate) effectively separates byproducts, as demonstrated in the purification of 4-(2,2,2-trifluoroethoxy)acetophenone . For higher sensitivity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is suitable. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures purity at each step.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the tert-butylphenyl group in electrophilic substitution reactions?
- Methodological Answer: The tert-butyl group acts as an electron-donating substituent via hyperconjugation, activating the para-position for electrophilic attack. This is evidenced in Friedel-Crafts acylations of tert-butylbenzene derivatives, where steric hindrance from the bulky tert-butyl group directs electrophiles to the less hindered para-site . Computational studies (e.g., density functional theory) can model charge distribution and predict regioselectivity. Kinetic experiments under varying temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃) further validate mechanistic pathways .
Q. How can contradictory literature data on melting points or spectral profiles be resolved experimentally?
- Methodological Answer: Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Perform differential scanning calorimetry (DSC) to identify polymorph transitions.
- Recrystallize the compound from multiple solvents (e.g., ethanol, hexane) and compare melting points.
- Use deuterated solvents in NMR to eliminate solvent peak interference. For example, conflicting ¹H NMR signals in fluorinated acetophenones may arise from rotameric equilibria, which can be resolved by variable-temperature NMR .
Q. What strategies mitigate challenges in scaling up the synthesis while maintaining yield and purity?
- Methodological Answer:
- Process Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer, critical for exothermic steps like acylations .
- Catalyst Recycling : Use immobilized Lewis acids (e.g., zeolite-supported AlCl₃) to reduce waste and improve cost-efficiency .
- In-line Analytics : Implement real-time IR or Raman spectroscopy to monitor reaction progression and automate impurity detection.
Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalysis or material science applications?
- Methodological Answer: The strong electron-withdrawing effect of the trifluoromethyl group enhances electrophilicity, making the compound a potent intermediate in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, the trifluoromethyl group stabilizes transition states, as shown in studies of analogous fluorophenylacetophenones . In material science, its lipophilicity and thermal stability (evidenced by TGA data) make it suitable for fluoropolymer synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
